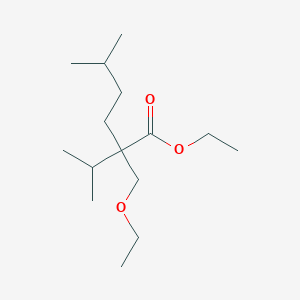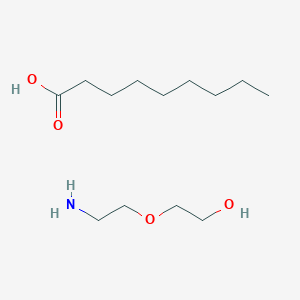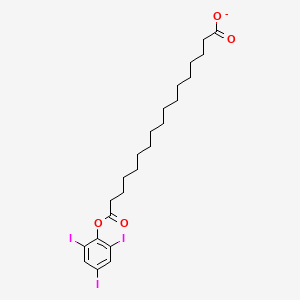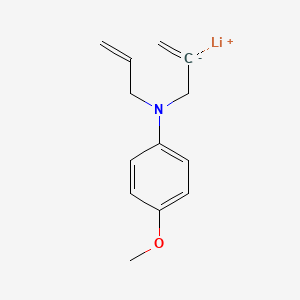
lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline is a chemical compound with the molecular formula C13H16LiNO. It is known for its unique structure, which includes a lithium atom, a methoxy group, and two prop-2-enyl groups attached to an aniline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline typically involves the reaction of 4-methoxyaniline with prop-2-enyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with lithium to form the final compound. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline include:
- Lithium;4-methoxy-N,N-bis(prop-2-enyl)aniline
- Lithium;4-methoxy-N-prop-2-enyl-N-ethyl-aniline
- Lithium;4-methoxy-N-prop-2-enyl-N-methyl-aniline
Uniqueness
This compound is unique due to its specific combination of functional groups and its lithium atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
190277-32-8 |
|---|---|
Formule moléculaire |
C13H16LiNO |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C13H16NO.Li/c1-4-10-14(11-5-2)12-6-8-13(15-3)9-7-12;/h4,6-9H,1-2,10-11H2,3H3;/q-1;+1 |
Clé InChI |
QKNJCQSJUNZKJG-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC1=CC=C(C=C1)N(CC=C)C[C-]=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}acetic acid](/img/structure/B12575828.png)
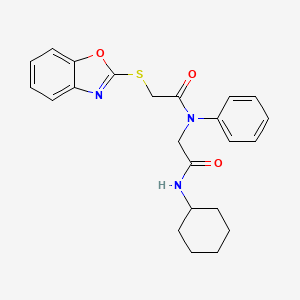
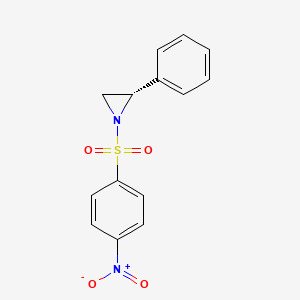
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
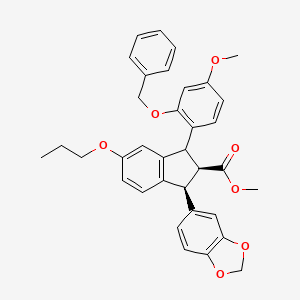
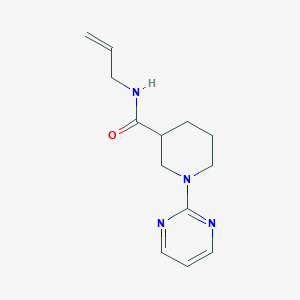
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)

![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
